Ethyl 2-iodooxazole-4-carboxylate
Overview
Description
Ethyl 2-iodooxazole-4-carboxylate, also known as EIOC, is an organic compound with a molecular formula of C4H5INO3. It is a colorless crystalline solid that is soluble in water and ethanol. EIOC is a versatile reagent that is used in a variety of synthetic reactions, including the synthesis of heterocyclic compounds, the synthesis of novel compounds for pharmaceutical use, and the synthesis of functional materials. It is also used as a catalyst in the synthesis of pharmaceuticals and other organic compounds.
Scientific research applications
Heterocyclic Building Blocks: It serves as a precursor in synthesizing oxazole derivatives. Oxazoles are core structures in many bioactive molecules and are used in medicinal chemistry for drug discovery.
Organic Building Blocks: It acts as a foundational element in organic synthesis, allowing for the construction of complex organic molecules through various chemical reactions.
Fluorescence and Pigment Applications
Ethyl 2-iodooxazole-4-carboxylate is used in the development of fluorescence materials, including fluorescent probes and near-infrared (NIR) dyes. These materials have significant applications in various scientific fields, including analytical chemistry, biological imaging, and medical diagnostics. Additionally, this compound plays a role in the synthesis of organic pigments, which are used in a wide range of material sciences and industrial applications.
Life Science Research
In the field of life science, ethyl 2-iodooxazole-4-carboxylate is involved in the synthesis of various biochemical compounds. It is used in the preparation of ADC-linkers (antibody-drug conjugates linkers), amino acids and their derivatives, and in enzymatic studies. Its role in CRISPR/Cas9 technology and in the study of neuronal signaling also highlights its importance in advanced genetic and neurological research.
Inhibitors and Agonists
This compound is integral in the synthesis of inhibitors and agonists, which are essential in pharmacological and biochemical research. It contributes to the development of antibody-drug conjugates (ADCs), angiogenesis inhibitors, and various anti-infection agents. Additionally, it is used in apoptosis studies, autophagy research, and in the investigation of cell cycle regulators, making it a critical component in cancer research and other cell biology fields.
Material Science
Ethyl 2-iodooxazole-4-carboxylate is also significant in material science, particularly in the synthesis of electronic materials, such as battery materials, dye-sensitized solar cell materials, and organic light-emitting diode (OLED) materials. It is used in the development of magnetic materials, including magnetic ionic liquids and magnetic metal complexes, which have applications in various technological fields. Additionally, it contributes to the creation of nanomaterials like carbon nanomaterials and ceramic membranes, underlining its importance in the advancement of nanotechnology.
properties
IUPAC Name |
ethyl 2-iodo-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYIDEIMHPHYDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-iodooxazole-4-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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